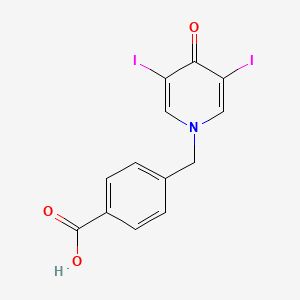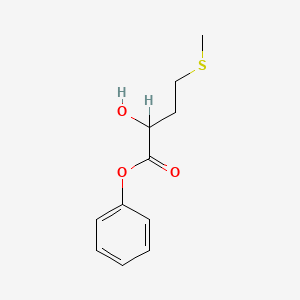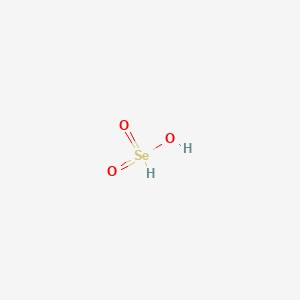
Selenonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenonic acid is a selenium oxoacid.
Aplicaciones Científicas De Investigación
Biomimetic Applications
Selenonic acid and its derivatives have been synthesized and studied for their potential applications in biomimicry. Research by Abdo and Knapp (2008) demonstrated the synthesis of a variety of seleninic and selenonic acids based on pyranose, nucleoside, amino acid, and polyhydric structures. These compounds showed interesting reactions with biological nucleophilic groups commonly found in proteins and enzyme active sites, indicating potential for biomimetic applications (Abdo & Knapp, 2008).
Role in Epoxidation Reactions
Selenonic acid plays a crucial role in the epoxidation of alkenes, a significant chemical reaction in organic chemistry. Sands et al. (2019) discovered that benzeneseleninic acid, a related compound, reacts with hydrogen peroxide to form a selenonium-selenonate salt, which is key in the epoxidation process. This research suggests that selenonic acid must first be activated through oxidation to be effective in such reactions (Sands et al., 2019).
Agricultural and Environmental Applications
Wrobel et al. (2003) explored the use of selenonic acid derivatives for analyzing selenium in biological samples like yeast and nuts. This research indicates potential applications in agriculture and environmental science, particularly for monitoring and analyzing selenium concentrations in various ecological systems (Wrobel et al., 2003).
Nanoparticle Research
Research into selenium nanoparticles (SeNPs), which may include selenonic acid derivatives, has shown promising biomedical applications. Ferro et al. (2021) discussed the development and characterization of SeNPs, highlighting their potential in cancer therapy and other biomedical fields. This suggests a role for selenonic acid in the synthesis and functionalization of nanoparticles (Ferro et al., 2021).
Soil and Plant Health
Research on enhancing soil selenium availability suggests that selenonic acid compounds can influence plant uptake of selenium. Mu et al. (2019) examined how selenonic acid and related compounds could improve selenium availability in the soil, thereby influencing plant health and growth (Mu et al., 2019).
Synthetic Chemistry
Sands et al. (2021) demonstrated the one-pot synthesis of aryl selenonic acids, showcasing the chemical versatility and potential for synthesis in various organic compounds. This research contributes to our understanding of selenonic acid's role in synthetic chemistry (Sands et al., 2021).
Propiedades
Nombre del producto |
Selenonic acid |
|---|---|
Fórmula molecular |
H2O3Se |
Peso molecular |
128.99 g/mol |
InChI |
InChI=1S/H2O3Se/c1-4(2)3/h4H,(H,1,2,3) |
Clave InChI |
WBRSXICUEVGXAB-UHFFFAOYSA-N |
SMILES |
O[SeH](=O)=O |
SMILES canónico |
O[SeH](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



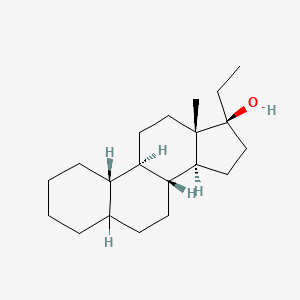

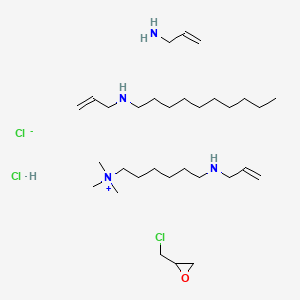

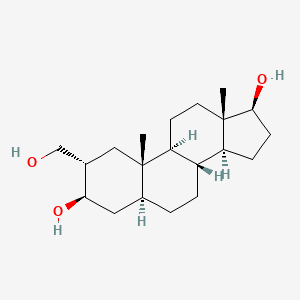

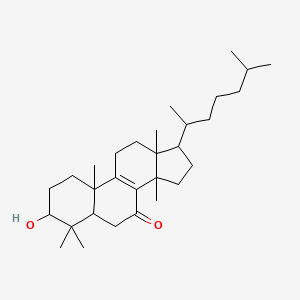
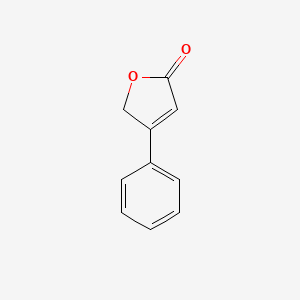

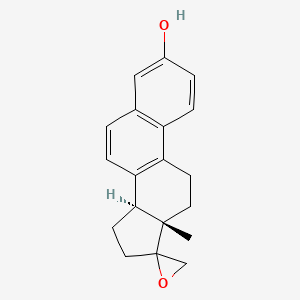
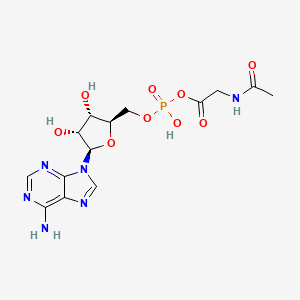
![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
